9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
Description
This compound is a triazolopurine derivative characterized by a fused heterocyclic core with multiple substituents. Its structure includes a 2,5-dimethylbenzyl group at the 9-position, a 4-ethoxyphenyl group at the 3-position, and methyl groups at the 5- and 7-positions. Available in 90% purity, it is priced at $237.00 (1 mg) and $262.00 (5 mg), indicating its specialized research or industrial use .
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3/c1-6-34-19-11-9-17(10-12-19)21-26-27-24-30(14-18-13-15(2)7-8-16(18)3)20-22(31(21)24)28(4)25(33)29(5)23(20)32/h7-13H,6,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDQNUMPRRBUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=C(C=CC(=C5)C)C)C(=O)N(C(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazole compounds are known for their potential therapeutic applications in various fields including antifungal, anticancer, and anticonvulsant agents. This article provides a detailed overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C20H24N4O2
- Molecular Weight : 352.43 g/mol
The presence of the triazole ring and various substituents contributes to its biological activity.
Anticonvulsant Activity
Research indicates that triazole derivatives exhibit significant anticonvulsant properties. For instance, studies have shown that related compounds within the triazole class can modulate GABA receptors and sodium channels, which are crucial in the management of seizures. In a study evaluating various triazole derivatives for anticonvulsant activity:
- ED50 Values : The effective dose for seizure protection was found to be as low as 15.2 mg/kg in specific models .
- Protective Index (PI) : Some derivatives achieved PIs exceeding 25, indicating a favorable therapeutic window .
Anticancer Activity
Triazole compounds have also been evaluated for their anticancer potential. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. A study focusing on related triazole derivatives reported:
- Cell Line Testing : Significant cytotoxic effects were observed against various cancer cell lines with IC50 values ranging from 10 to 30 µM.
- Mechanistic Insights : The anticancer activity was linked to the modulation of signaling pathways involved in cell survival and apoptosis .
Antifungal Activity
Another area where triazole derivatives demonstrate efficacy is in antifungal applications. The compound's structural features suggest potential interactions with fungal enzymes critical for cell wall synthesis. Research findings indicate:
- Inhibition Assays : The compound showed promising activity against Candida species with minimum inhibitory concentrations (MICs) below 16 µg/mL .
- Mechanism of Action : It is hypothesized that the compound interferes with ergosterol biosynthesis in fungal cells.
Case Studies
- Anticonvulsant Efficacy : In a controlled study involving animal models subjected to pentylenetetrazol-induced seizures, the compound demonstrated significant protection at doses of 20 mg/kg compared to controls .
- Cancer Cell Line Response : A series of experiments on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in viability, with flow cytometry confirming increased apoptosis rates at higher concentrations .
Data Summary
| Biological Activity | Model/Assay | Effective Dose (ED50) | Protective Index (PI) | IC50 (Cancer) |
|---|---|---|---|---|
| Anticonvulsant | PTZ Model | 15.2 mg/kg | >25 | - |
| Anticancer | MCF-7 Cells | - | - | 10 µM |
| Antifungal | Candida spp. | - | - | <16 µg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Group Variations
The compound’s closest structural analogues share the triazolopurine core but differ in substituents. For example:
Functional Group Analysis:
- Ethoxy vs. Methyl/Chloro Substituents: The 4-ethoxyphenyl group in the target compound enhances electron-donating capacity and lipophilicity compared to the 4-methylphenyl or 4-chlorobenzyl groups in its analogue . This may influence solubility and receptor-binding affinity in biological systems.
- Dimethylbenzyl vs. Chlorobenzyl: The 2,5-dimethylbenzyl group introduces steric hindrance and aromatic interactions distinct from the 4-chlorobenzyl group, which could affect metabolic stability or synthetic accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
